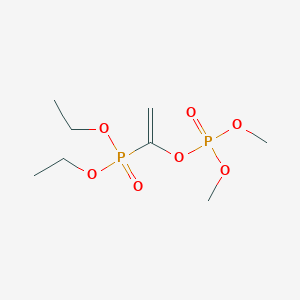
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide is a chemical compound with the molecular formula C14H16Cl2N2O. It is known for its unique structure, which includes a phenyl group, acetic acid moiety, and two 2-chloroallyl groups attached to a hydrazide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide typically involves the reaction of phenylacetic acid with hydrazine derivatives under specific conditions. One common method includes the use of 2-chloroallyl chloride as a reagent, which reacts with the hydrazine derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide can undergo various chemical reactions, including:
Substitution Reactions: The 2-chloroallyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The hydrazide moiety can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the hydrazide moiety can yield phenylacetic acid and 2,2-bis(2-chloroallyl)amine .
Wissenschaftliche Forschungsanwendungen
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic Acid: A related compound with similar structural features but lacking the 2-chloroallyl groups.
Hydrazine Derivatives: Compounds containing the hydrazine moiety, which can exhibit similar reactivity and applications.
Chloroallyl Compounds: Compounds with 2-chloroallyl groups, which can undergo similar substitution reactions
Uniqueness
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide is unique due to its combination of a phenyl group, acetic acid moiety, and two 2-chloroallyl groups attached to a hydrazide. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
7696-76-6 |
|---|---|
Molekularformel |
C14H16Cl2N2O |
Molekulargewicht |
299.2 g/mol |
IUPAC-Name |
N',N'-bis(2-chloroprop-2-enyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C14H16Cl2N2O/c1-11(15)9-18(10-12(2)16)17-14(19)8-13-6-4-3-5-7-13/h3-7H,1-2,8-10H2,(H,17,19) |
InChI-Schlüssel |
CWELNYPPNLEBNG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CN(CC(=C)Cl)NC(=O)CC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



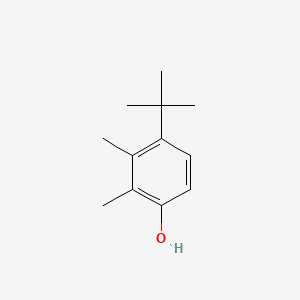

![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
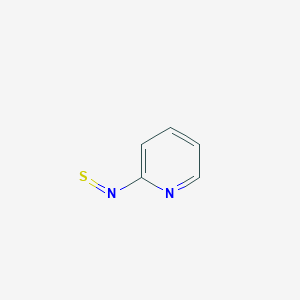



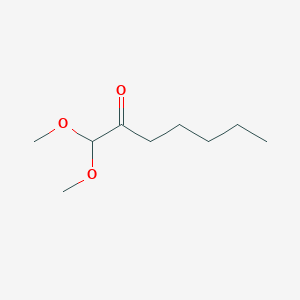
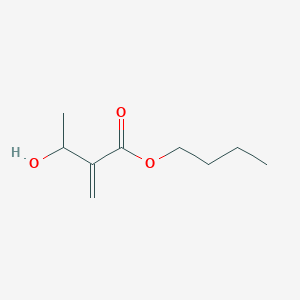
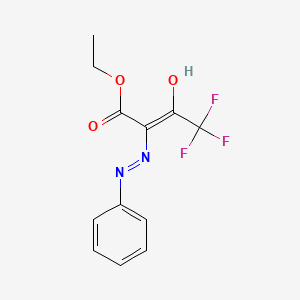
![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
